3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C15H8ClF3N6 and its molecular weight is 364.72. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Derivatives
Research on heteroaromatization has led to the synthesis of novel pyrimidine derivatives with potential applications in material science and as intermediates in the development of pharmaceuticals. For instance, the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines showcases the versatility of pyrimidine derivatives in chemical synthesis (El-Agrody et al., 2001).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of related compounds have provided insights into their molecular interactions, which can inform drug design and material science. For example, the analysis of the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed how molecular packing and hydrogen bonding contribute to the stability of these structures (Repich et al., 2017).
Antimicrobial and Anticancer Activity
Several derivatives of pyrimidine have been synthesized and tested for their biological activities, including antimicrobial and anticancer effects. The synthesis of derivatives like pyrazolo[1,5-a]pyrimidin-7-amine and their evaluation for anticancer activity highlights the therapeutic potential of these compounds (Jiu-fu et al., 2015).
Serotonin Receptor Antagonists
Research into 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has unveiled their potential as selective serotonin 5-HT6 receptor antagonists, indicating their usefulness in the development of treatments for neurological disorders (Ivachtchenko et al., 2010).
Novel Antitumor Agents
Triazolopyrimidines have been investigated as novel anticancer agents with unique mechanisms of action, such as inhibiting tubulin polymerization, highlighting their potential in cancer therapy (Zhang et al., 2007).
Properties
IUPAC Name |
5-(4-chlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N6/c16-9-3-1-7(2-4-9)11-14-22-13(20)12-10(25(14)24-23-11)5-8(6-21-12)15(17,18)19/h1-6H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFENTQNLQHCHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.